molecular formula C6H2Cl3I B1295845 1,3,5-Trichloro-2-iodobenzene CAS No. 6324-50-1

1,3,5-Trichloro-2-iodobenzene

Cat. No. B1295845
CAS RN: 6324-50-1
M. Wt: 307.3 g/mol
InChI Key: XXFFSBRDPQFIPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from halogenated intermediates is detailed, indicating the use of halogenated benzene compounds as precursors for more complex molecules . Similarly, the synthesis of trithiazolyl-1,3,5-triazines involves a key step of Migita-Kosugi-Stille coupling reaction with 1,3,5-trichlorotriazine . These methods suggest that halogenated benzenes can be functionalized through various synthetic routes, which could be applicable to 1,3,5-trichloro-2-iodobenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is crucial for their reactivity and properties. The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined, showing that the molecule is planar and that internal vibrations are significant . This information can be extrapolated to suggest that 1,3,5-trichloro-2-iodobenzene may also exhibit a planar structure with potential for internal molecular vibrations.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is highlighted in several studies. For example, the triazidation of halogenated benzenes to form triazido derivatives demonstrates the ability of these compounds to undergo nucleophilic substitution reactions . This suggests that 1,3,5-trichloro-2-iodobenzene could potentially participate in similar reactions, where the halogen atoms can be replaced by other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's boiling point, melting point, solubility, and density. Although the specific properties of 1,3,5-trichloro-2-iodobenzene are not discussed, the studies on related compounds provide a basis for understanding how halogenation can impact these properties .

Scientific Research Applications

1. Synthesis and Recycling in Organic Chemistry

1,3,5-Trichloro-2-iodobenzene is used in the synthesis of various organic compounds. Thorat et al. (2014) utilized 2,4,6-tris[(4-iodo)phenoxy]-1,3,5-triazine, derived from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol (a relative of 1,3,5-trichloro-2-iodobenzene), as a recyclable 'iodoarene' for α-tosyloxylation of enolizable ketones. This demonstrates its potential in recyclable organic synthesis processes (Thorat et al., 2014).

Safety And Hazards

“1,3,5-Trichloro-2-iodobenzene” is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to keep it in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

1,3,5-trichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFFSBRDPQFIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979279
Record name 1,3,5-Trichloro-2-iodobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trichloro-2-iodobenzene

CAS RN

6324-50-1
Record name 1,3,5-Trichloro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6324-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6324-50-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Trichloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of paratoluene sulfonic acid monohydrate (14.5 g; 76.4 mmol) in acetonitrile (100 ml) was added the 2,4,6-trichloroaniline (5.0 g; 25.5 mmol). The resulting white suspension was cooled to 10-15° C. and to this was added, gradually a solution of sodium nitrite (3.5 g; 51.0 mmol) and potassium iodide (10.6 g; 63.6 mmol) in water (15 ml), the suspension became dark brown, thick and gas release was observed. The thick mixture was stirred for 10 min at 10° C. and then temperature was allowed to increase to 20° C. The solution obtained was stirred for 1 h. The solution was poured in water, 1M sodium hydrogen carbonate solution was added (pH adjusted to 9-10) and 2M solution of sodium thiosulfate was added. The mixture was extracted three times with dichloromethane. Organics were combined, dried over sodium sulfate and the solvent was removed in vacuo to provide a resin which was subject to flash column chromatography (eluant: c-hexane). 6.3 g (80% of theory) of 1,3,5-trichloro-2-iodo-benzene was obtained as a white solid.
Name
Quantity
15 mL
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Reaction Step One
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14.5 g
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5 g
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100 mL
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3.5 g
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10.6 g
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c-hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
DA Peak, TI Watkins - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Thus, 1 : 3 : 5-trichloro-2-iodobenzene formed a normal Grignard compound but this failed to react with 2-diethylaminoethyl cyanide. 6-Trichlorophenyl cyanide did not react with …
Number of citations: 15 pubs.rsc.org
F Mongin, E Marzi, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
As a rule, tri‐, tetra‐ and pentahaloarenes readily undergo ortho‐lithiation when treated with amide‐type bases. However, halogen migration occurs whenever the substrate contains …
CJ Powell, E Bosch, HR Krueger… - New Journal of …, 2023 - pubs.rsc.org
The formation of a series of isostructural three-component co-crystals between 1,2,4,5-tetrachloro-3-iodobenzene (C6HICl4) and each of three isosteric bipyridines is reported. Even …
Number of citations: 0 pubs.rsc.org
E Bosch, CJ Powell, HR Krueger Jr… - Crystal Growth & …, 2023 - ACS Publications
The ability of 1,2,4,5-tetrachloro-3-iodobenzene to act as a template to form a pair of polymorphic cocrystals with trans-1,2-bis(4-pyridyl)ethylene is reported. After exposure to ultraviolet …
Number of citations: 0 pubs.acs.org
L Skulski - Molecules, 2000 - mdpi.com
This review reports some novel (or considerably improved) methods for the synthesis of aromatic iodides, (dichloroiodo)arenes, (diacetoxyiodo)arenes, iodylarenes and diaryliodonium …
Number of citations: 67 www.mdpi.com
E Loğoğlu - Communications Faculty of Sciences University of …, 2005 - dergipark.org.tr
The in vilro antibacterial and antifungal activities of tetrasubstituted benzene derivatives [1-chloro (or bromo or iodo)-2,4,6-trichloro and 1-chloro (or bromo or iodo)-2, 4,6-tribromo and 1-…
Number of citations: 6 dergipark.org.tr
PL Banacha Street - sciforum.net
This review reports some novel (or considerably improved) methods of the synthesis of aromatic iodides,(dichloroiodo) arenes,(diacetoxyiodo) arenes, iodylarenes, diaryliodonium salts …
Number of citations: 3 sciforum.net
R Bolton, C Moore, JPB Sandall - Journal of the Chemical Society …, 1982 - pubs.rsc.org
The rates of methoxide-ion induced protiodeiodination of a number of polychloroiodobenzenes and their derivatives have been measured in dimethyl sulphoxide–methanol (9 : 1 v/v; …
Number of citations: 14 pubs.rsc.org
AA Kartal, U Divrikli, L Elci - Analytical Letters, 2015 - Taylor & Francis
The determination of chlorophenols in wastewater with methyl chloroformate derivatization, solid phase extraction, and gas chromatography–mass spectrometry is reported. In order to …
Number of citations: 14 www.tandfonline.com
DK Miller, CA Bailey, RE Sammelson - Synthesis, 2015 - thieme-connect.com
Phenylpyrazoles (or arylpyrazoles) are known to be extremely potent as noncompetitive inhibitors of the GABA-gated chloride channel on the GABA receptor. This project involves the …
Number of citations: 7 www.thieme-connect.com

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